![molecular formula C19H21N3OS B269595 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry and pharmacology. BISA is a heterocyclic organic compound that contains a benzimidazole ring, a thiol group, and a mesityl group.
Mécanisme D'action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell proliferation and survival. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative and pro-apoptotic effects, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to induce cell cycle arrest in cancer cells. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its relatively simple synthesis method. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. However, one of the limitations of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide. One direction is to investigate the structure-activity relationship of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs to identify more potent and selective compounds for the treatment of cancer. Another direction is to explore the potential applications of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide in other fields such as neuropharmacology and infectious diseases. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide and its analogs.
Méthodes De Synthèse
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide can be achieved through a multi-step process that involves the reaction of 2-mercaptobenzimidazole with mesityl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-chloroacetyl mesitylene in the presence of a catalyst such as triethylamine to yield 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide.
Applications De Recherche Scientifique
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has been shown to possess anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide |
|---|---|
Formule moléculaire |
C19H21N3OS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-12-8-13(2)19(14(3)9-12)22-18(23)11-24-10-17-20-15-6-4-5-7-16(15)21-17/h4-9H,10-11H2,1-3H3,(H,20,21)(H,22,23) |
Clé InChI |
QEGLHXGOGDVYNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
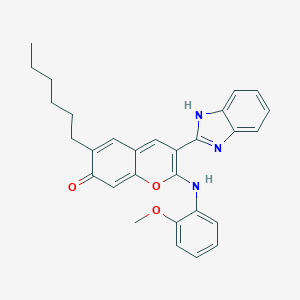
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
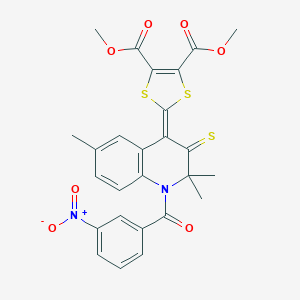
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
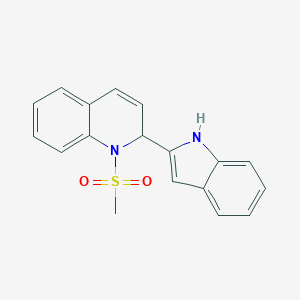
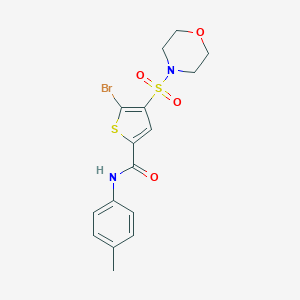
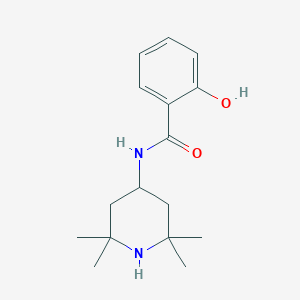
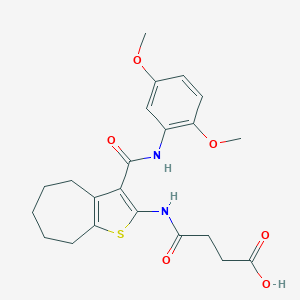
![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)